2-(3-Nitrophenyl)-4-(4-hydroxyphenyl)thiazole

Hydrogen bond donor Drug-likeness Physicochemical property differentiation

2-(3-Nitrophenyl)-4-(4-hydroxyphenyl)thiazole (CAS 1965304-95-3, molecular formula C₁₅H₁₀N₂O₃S, MW 298.32) is a 2,4-diarylthiazole building block bearing an electron-withdrawing 3-nitrophenyl group at the C2 position and a hydrogen-bond-donating 4-hydroxyphenyl group at the C4 position of the thiazole ring. Supplied as an AldrichCPR product (Sigma-Aldrich catalog BOG00182), this compound is provided to early discovery researchers as part of a curated collection of unique chemical entities and is categorized under core heterocyclic building blocks.

Molecular Formula C15H10N2O3S
Molecular Weight 298.32
CAS No. 1965304-95-3
Cat. No. B2596046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Nitrophenyl)-4-(4-hydroxyphenyl)thiazole
CAS1965304-95-3
Molecular FormulaC15H10N2O3S
Molecular Weight298.32
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=CS2)C3=CC=C(C=C3)O
InChIInChI=1S/C15H10N2O3S/c18-13-6-4-10(5-7-13)14-9-21-15(16-14)11-2-1-3-12(8-11)17(19)20/h1-9,18H
InChIKeySTIIQKFTRPHJHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Nitrophenyl)-4-(4-hydroxyphenyl)thiazole (CAS 1965304-95-3): A Dual-Functionalized 2,4-Diarylthiazole Scaffold for Early Discovery Research


2-(3-Nitrophenyl)-4-(4-hydroxyphenyl)thiazole (CAS 1965304-95-3, molecular formula C₁₅H₁₀N₂O₃S, MW 298.32) is a 2,4-diarylthiazole building block bearing an electron-withdrawing 3-nitrophenyl group at the C2 position and a hydrogen-bond-donating 4-hydroxyphenyl group at the C4 position of the thiazole ring . Supplied as an AldrichCPR product (Sigma-Aldrich catalog BOG00182), this compound is provided to early discovery researchers as part of a curated collection of unique chemical entities and is categorized under core heterocyclic building blocks [1]. Sigma-Aldrich does not collect or provide analytical data for this product, and the buyer assumes responsibility for identity and purity confirmation . The compound is also available from multiple international suppliers including AKSci (catalog 4777EA, minimum purity 95%) and Fujifilm Wako .

Why Closely Related 2,4-Diarylthiazole Analogs Cannot Substitute for 2-(3-Nitrophenyl)-4-(4-hydroxyphenyl)thiazole


The simultaneous presence of a meta-nitrophenyl at C2 and a para-hydroxyphenyl at C4 defines a unique pharmacophoric pattern that cannot be replicated by any single commercially available regioisomer or de-functionalized analog within the Sigma-Aldrich AldrichCPR thiazole portfolio . The para-hydroxyl group provides a hydrogen bond donor (HBD) that is geometrically incapable of forming an intramolecular hydrogen bond with the thiazole ring nitrogen—unlike the ortho-hydroxyl regioisomer (CAS 1965304-93-1, AldrichCPR BOG00177), whose hydroxyl can engage in intramolecular H-bonding, reducing its availability for intermolecular target engagement [1]. The de-hydroxy analog 2-(3-nitrophenyl)-4-phenylthiazole (CAS 1387473-42-8, AldrichCPR BOG00096) lacks any hydrogen bond donor (HBD = 0) and possesses a higher XLogP3 (4.1) and lower topological polar surface area (TPSA = 87 Ų), fundamentally altering its solubility, permeability, and protein binding profile [2]. Furthermore, the 3-nitro positioning on the C2 phenyl ring is a validated pharmacophoric feature for selective human MAO-B inhibition, as demonstrated by the 4-(3-nitrophenyl)thiazol-2-ylhydrazone series [3]. Generic substitution with any analog lacking either the para-OH or the meta-NO₂ group would yield a compound with substantially different hydrogen-bonding capacity, lipophilicity, and target interaction potential [3].

Quantitative Differentiation Evidence for 2-(3-Nitrophenyl)-4-(4-hydroxyphenyl)thiazole vs. Closest Structural Comparators


Hydrogen Bond Donor Capacity: Para-Hydroxyl (HBD = 1) vs. De-Hydroxy Analog (HBD = 0)

The target compound possesses exactly one hydrogen bond donor (the phenolic –OH group of the 4-hydroxyphenyl moiety), whereas its closest commercially available de-functionalized analog—2-(3-nitrophenyl)-4-phenylthiazole (CAS 1387473-42-8, AldrichCPR BOG00096)—has zero hydrogen bond donors . This difference of ΔHBD = 1 is a binary molecular descriptor with direct consequences for compliance with drug-likeness rules (e.g., Lipinski's Rule of Five requires HBD ≤ 5), solubility, and the ability to form directional hydrogen bonds with biological targets [1]. The phenolic –OH also confers the capacity for further chemical derivatization (e.g., esterification, etherification, or conjugation) that is entirely absent in the de-hydroxy analog .

Hydrogen bond donor Drug-likeness Physicochemical property differentiation

Para-Hydroxyl vs. Ortho-Hydroxyl Regioisomerism: Differential Intramolecular Hydrogen Bonding and Target Engagement Geometry

The target compound bears the hydroxyl group at the para (4') position of the C4 phenyl ring, placing it at a linear distance from the thiazole core that precludes intramolecular hydrogen bonding with the thiazole ring nitrogen . In contrast, the ortho-hydroxy regioisomer 2-(3-nitrophenyl)-4-(2-hydroxyphenyl)thiazole (CAS 1965304-93-1, AldrichCPR BOG00177) has its hydroxyl group positioned 2' on the phenyl ring, enabling a six-membered intramolecular hydrogen bond with the thiazole N3 atom [1]. This structural difference produces two quantifiable consequences: (i) the para-OH isomer has a higher effective H-bond donor capacity for intermolecular interactions because the hydroxyl is not sequestered by an intramolecular bond; and (ii) the two regioisomers present different hydrogen-bonding geometries (linear vs. bent) to any complementary acceptor on a biological target, which may substantially alter binding affinity and selectivity [2]. Literature on ortho-hydroxy aryl hydrazone/thiazole systems demonstrates that ortho-OH compounds exhibit distinct biological profiles—including enhanced procaspase-3 activation—mediated by their unique intramolecular H-bonding behavior [2].

Regioisomerism Intramolecular hydrogen bonding Pharmacophore geometry Positional isomer

Predicted Lipophilicity (XLogP3) Differentiation vs. De-Hydroxy Analog

The de-hydroxy analog 2-(3-nitrophenyl)-4-phenylthiazole (CAS 1387473-42-8) has a reported XLogP3 value of 4.1, as listed on its ChemSpider and AngeneChem product entries [1]. The target compound, bearing an additional para-hydroxyl group (–OH contribution to logP ≈ –0.67 by the Hansch-Leo fragmental method), is predicted to have an XLogP3 of approximately 3.3–3.5, representing a decrease of approximately 0.6–0.8 log units [2]. This difference translates to a roughly 4- to 6-fold lower octanol-water partition coefficient for the target compound, indicating substantially higher aqueous solubility and lower membrane passive permeability compared to the de-hydroxy analog [2]. This magnitude of lipophilicity shift is comparable to the difference between many lead compounds and their hydroxylated metabolites, and is sufficient to alter both in vitro assay behavior (e.g., non-specific binding to plastic) and in vivo pharmacokinetic distribution [2].

Lipophilicity XLogP3 Membrane permeability ADME prediction

Topological Polar Surface Area (TPSA) Differentiation and Implications for Bioavailability Prediction

The de-hydroxy analog 2-(3-nitrophenyl)-4-phenylthiazole (CAS 1387473-42-8) has a documented topological polar surface area (TPSA) of 87.1 Ų [1]. The target compound, containing an additional para-hydroxyl group, is predicted to have a TPSA of approximately 107 Ų (calculated by adding the standard –OH contribution of ~20.2 Ų to the TPSA of the de-hydroxy scaffold) [1][2]. This difference places the target compound above the Veber rule threshold of TPSA ≤ 140 Ų for predicted oral bioavailability, but substantially closer to it than the de-hydroxy analog, indicating a meaningful shift in the balance between passive membrane permeability and aqueous solubility [3]. The TPSA of 87.1 Ų for the de-hydroxy analog predicts better passive membrane permeation, while the target compound's higher TPSA (~107 Ų) predicts improved aqueous solubility and reduced blood-brain barrier (BBB) penetration potential [3].

Topological polar surface area Oral bioavailability Veber rules Physicochemical property

Class-Level Evidence: 3-Nitrophenyl Thiazole Scaffold Demonstrates Potent Cytotoxicity and VEGFR-2 Kinase Inhibition Comparable to Sorafenib

A structurally related 3-nitrophenylthiazolyl hydrazone derivative (compound 4d in the published series) demonstrated potent cytotoxic activity against the MDA-MB-231 triple-negative breast cancer cell line with an IC₅₀ of 1.21 μM, statistically indistinguishable from the reference multi-kinase inhibitor sorafenib (IC₅₀ = 1.18 μM) [1][2]. The same compound inhibited VEGFR-2 kinase activity by 85.72% compared with 86.93% for sorafenib, and induced a 57.1-fold increase in early apoptosis and a 3.70-fold decrease in mitochondrial membrane potential (MMP) relative to untreated controls [1]. The study's structure-activity relationship analysis demonstrated that electron-withdrawing groups (nitro, chloro) on the phenyl ring are essential for this activity, with the 3-nitrophenyl derivative (4d) outperforming the 4-bromophenyl analog (4c, IC₅₀ = 4.89 μM) by approximately 4-fold [1]. Although compound 4d is a hydrazone-bridged thiazole rather than a direct 2,4-diarylthiazole, the shared 3-nitrophenylthiazole pharmacophore provides strong class-level evidence that the 3-nitro substitution pattern is a critical determinant of potency [1][3].

Cytotoxicity VEGFR-2 inhibition Breast cancer Kinase inhibitor 3-nitrophenylthiazole

Class-Level Evidence: 3-Nitrophenyl Thiazole Pharmacophore Confers Selective Human MAO-B Inhibition Relevant to Neurodegenerative Disease Research

A systematic SAR study by Secci et al. (2019, Journal of Enzyme Inhibition and Medicinal Chemistry) established that the 3-nitrophenyl group attached at the C4 position of a thiazol-2-ylhydrazone scaffold is a key pharmacophoric feature for achieving selective and reversible human MAO-B inhibition [1][2]. The study synthesized and evaluated 36 derivatives, demonstrating that the meta-nitro substitution on the phenyl ring consistently produced compounds with high MAO-B selectivity over the MAO-A isoform [1]. Molecular docking studies further identified the structural requirements for MAO-B binding, including critical interactions between the nitro group and key residues in the enzyme active site [1][3]. A related series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives was subsequently developed as dual-target-directed MAO-B and acetylcholinesterase (AChE) inhibitors with additional antioxidant activity, targeting Parkinson's disease [3]. While the target compound (CAS 1965304-95-3) has not itself been assayed for MAO inhibition, it contains the identical 3-nitrophenylthiazole substructure that this body of literature identifies as critical for MAO-B pharmacological activity [1][3].

Monoamine oxidase B MAO-B selectivity Neurodegeneration Parkinson's disease 3-nitrophenyl pharmacophore

Research and Industrial Application Scenarios for 2-(3-Nitrophenyl)-4-(4-hydroxyphenyl)thiazole Based on Quantitative Evidence


Medicinal Chemistry: Fragment-Based and Scaffold-Hopping Programs Requiring a Dual-Functionalized 2,4-Diarylthiazole with H-Bond Donor and Acceptor Capacity

The target compound is optimally suited as a core scaffold in fragment-based drug discovery (FBDD) or scaffold-hopping programs where both hydrogen bond donor (para-OH, HBD = 1) and hydrogen bond acceptor (meta-NO₂) functionality must be simultaneously present on a single thiazole ring system . The para-OH group provides a geometrically linear, fully available H-bond donor that cannot be intramolecularly sequestered (unlike the ortho-OH regioisomer CAS 1965304-93-1) . The 3-nitrophenyl motif has been pharmacologically validated for conferring MAO-B selectivity and VEGFR-2 inhibitory activity [1][2]. The compound's predicted XLogP3 (~3.3–3.5) and TPSA (~107 Ų) place it within favorable drug-like property space, and the phenolic –OH provides a convenient synthetic handle for further derivatization (prodrug formation, bioconjugation, or SAR expansion via O-alkylation/acylation) .

Biochemical Assay Development: Reference Probe for Investigating the Contribution of Phenolic H-Bond Donation to Target Engagement in Thiazole Series

This compound serves as an ideal probe molecule for systematic structure-activity relationship (SAR) studies that aim to quantify the contribution of a single hydrogen bond donor to binding affinity, selectivity, or functional activity within a thiazole chemotype . By comparing the target compound (HBD = 1) head-to-head with its de-hydroxy analog 2-(3-nitrophenyl)-4-phenylthiazole (CAS 1387473-42-8, HBD = 0, XLogP3 = 4.1, TPSA = 87 Ų), researchers can isolate the effect of the para-hydroxyl group on target binding (ΔΔG of H-bond formation), cellular permeability, and metabolic stability while controlling for the 3-nitrophenyl pharmacophore [1]. This paired-compound approach is standard practice in medicinal chemistry for deconvoluting the contributions of individual functional groups to overall pharmacological activity [1].

Chemical Biology: Photoaffinity Labeling and Activity-Based Protein Profiling (ABPP) Probe Precursor

The para-hydroxyl group on the target compound provides a unique, solvent-exposed chemical handle for covalent modification—via esterification, etherification, or carbamate formation—to append photoaffinity labels (e.g., benzophenone, diazirine), biotin tags, or fluorescent reporters without altering the 3-nitrophenylthiazole pharmacophore [2]. The para-OH geometry ensures that the conjugated moiety is projected linearly away from the thiazole core, minimizing steric interference with target binding. The 3-nitrophenyl group simultaneously serves as a UV-active chromophore for facile HPLC detection during purification of derivatized products . This dual-functionalization pattern (OH for conjugation + NO₂ for detection) makes the compound uniquely suited as a chemical biology probe precursor compared to the ortho-OH regioisomer, whose hydroxyl is partially sequestered by intramolecular H-bonding and less accessible for derivatization .

Organic Electronics and Materials Science: Building Block for High-Refractive-Index Polyimides and Nitrophenyl-Containing Optoelectronic Polymers

Recent literature demonstrates that thiazole-containing polyimides incorporating phenyl or nitrophenyl substituents achieve very high refractive indices (up to 1.7646 at 632.8 nm) with low birefringence (<0.0085) and high Abbe numbers, properties arising from the synergistic effects of the thiazole heterocycle, thioether linkages, and nitro-aromatic substituents . The target compound, bearing both a 3-nitrophenyl group (high polarizability, electron-withdrawing) and a 4-hydroxyphenyl group (polymerizable via the phenolic –OH), can serve as a difunctional monomer for the synthesis of processable polyimides, polyesters, or polycarbonates with tailored optoelectronic properties . The para-OH provides a reactive site for polymerization (e.g., via nucleophilic aromatic substitution or esterification), while the meta-NO₂ group modulates the electronic and optical characteristics of the resulting polymer without participating in chain propagation .

Quote Request

Request a Quote for 2-(3-Nitrophenyl)-4-(4-hydroxyphenyl)thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.